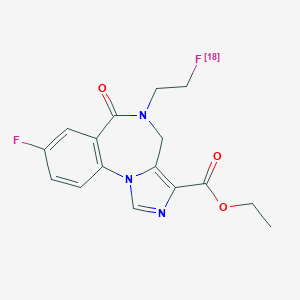
5-(2'-(18F)Fluoroethyl)flumazenil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2’-[18F]フルオロエチル)フルマゼニルは、一般的に[18F]フルオロエチルフルマゼニルと呼ばれ、中枢ベンゾジアゼピン受容体の画像化に使用されるフッ素-18標識ポジトロン断層撮影トレーサーです。 この化合物は、炭素-11標識化合物と比較して、フッ素-18標識の半減期が長いことから特に有利です .
準備方法
合成経路と反応条件: [18F]フルオロエチルフルマゼニルの合成は、フッ素-18を用いた前駆体化合物のフッ素化を伴います。一般的な方法の1つは、ボロン酸エステル前駆体の銅媒介18F-フッ素化です。 このプロセスは、単工程法で行われ、次いで半調製型高速液体クロマトグラフィーを使用して精製されます . 別な方法では、合成と精製に単一の固相カートリッジを使用します .
工業生産方法: [18F]フルオロエチルフルマゼニルの工業生産は、通常、適正製造規範と互換性のある自動合成プラットフォームを使用して行われます。 これらのプラットフォームにより、複数患者の用量の製造が可能になり、高い放射化学的純度と規制基準への適合が保証されます .
化学反応の分析
反応の種類: [18F]フルオロエチルフルマゼニルは、その合成中に主に置換反応を起こします。フッ素化ステップでは、脱離基がフッ素-18と置換されます。
一般的な試薬と条件: [18F]フルオロエチルフルマゼニルの合成で使用される一般的な試薬には、フッ素-18、銅触媒、およびボロン酸エステル前駆体が含まれます。 反応は、通常、高い収率と純度を確保するために制御された条件下で行われます .
生成される主要な生成物: [18F]フルオロエチルフルマゼニルの合成から生成される主要な生成物は、フッ素-18標識化合物自体です。 純度と放射化学的収率は、合成中に監視される重要なパラメータです .
科学研究アプリケーション
[18F]フルオロエチルフルマゼニルは、特に神経画像分野で、科学研究で広く使用されています。ヒト脳の中枢ベンゾジアゼピン受容体を定量的に評価するために使用されます。 この化合物は、てんかん、アルツハイマー病、その他の神経変性疾患に関連する研究で使用されてきました . さらに、創薬およびベンゾジアゼピン受容体を標的とする新規薬理学的薬剤の評価に使用されています .
科学的研究の応用
[18F]fluoroethylflumazenil is widely used in scientific research, particularly in the field of neuroimaging. It is used for the quantitative assessment of central benzodiazepine receptors in the human brain. This compound has been utilized in studies related to epilepsy, Alzheimer’s disease, and other neurodegenerative disorders . Additionally, it is used in drug development and in the evaluation of novel pharmacological agents targeting benzodiazepine receptors .
作用機序
[18F]フルオロエチルフルマゼニルは、ベンゾジアゼピン受容体拮抗薬として作用します。これは、γ-アミノ酪酸受容体複合体のベンゾジアゼピン結合部位を競合的に阻害します。 このメカニズムにより、中枢神経系に対するベンゾジアゼピンの効果を逆転させることができます . この化合物はベンゾジアゼピン受容体に結合し、ポジトロン断層撮影を使用して脳内の受容体分布と密度を可視化することを可能にします .
類似化合物との比較
特性
CAS番号 |
143693-57-6 |
|---|---|
分子式 |
C16H15F2N3O3 |
分子量 |
334.31 g/mol |
IUPAC名 |
ethyl 5-(2-(18F)fluoranylethyl)-8-fluoro-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate |
InChI |
InChI=1S/C16H15F2N3O3/c1-2-24-16(23)14-13-8-20(6-5-17)15(22)11-7-10(18)3-4-12(11)21(13)9-19-14/h3-4,7,9H,2,5-6,8H2,1H3/i17-1 |
InChIキー |
NRBIGDVWCXXFLI-SJPDSGJFSA-N |
SMILES |
CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)F)CCF |
異性体SMILES |
CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)F)CC[18F] |
正規SMILES |
CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)F)CCF |
| 143693-57-6 | |
同義語 |
5-(2'-(18F)fluoroethyl)flumazenil 5-(2'-fluoroethyl)flumazenil |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






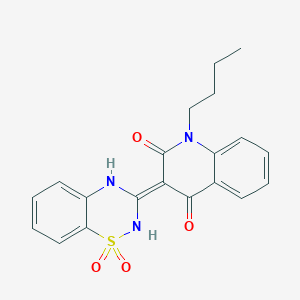

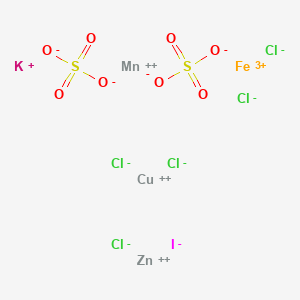
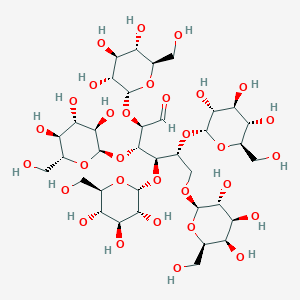
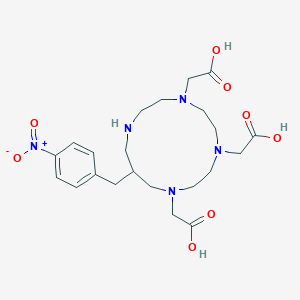
![1-[4-(Dodecylsulfonyl)phenyl]-2,2,2-trifluoroethanone](/img/structure/B137247.png)
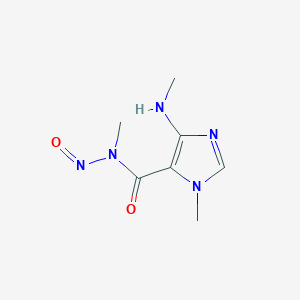


![2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B137257.png)
